3-fluoro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
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Overview
Description
3-fluoro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as those containing the 1,2,4-oxadiazole moiety, have been reported to exhibit significant anti-cancer activity . They interact with various targets in cancer cells, leading to their death .
Mode of Action
Compounds containing the 1,2,4-oxadiazole moiety are known to interact with their targets in a way that disrupts the normal functioning of the cells . This disruption can lead to cell death, particularly in the case of cancer cells .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to a range of effects such as anti-inflammatory, analgesic, diabetic, immunosuppressive, antimicrobial, anti-helminthic, and antiparasitic properties .
Result of Action
Similar compounds have been reported to have significant anti-cancer activity, leading to the death of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Introduction of the Fluoro Group: The fluoro group can be introduced via nucleophilic substitution reactions using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling with Benzamide: The final step involves coupling the oxadiazole derivative with benzamide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-fluoro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antibacterial, antiviral, or anticancer activities.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe to study biological processes and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)benzamide
- 2-fluoro-N-methyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Uniqueness
3-fluoro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluoro group and the oxadiazole ring can enhance its stability and binding properties compared to other similar compounds.
Properties
IUPAC Name |
3-fluoro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c1-7-14-10(17-15-7)6-13-11(16)8-3-2-4-9(12)5-8/h2-5H,6H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WABXWBQCUHSUOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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